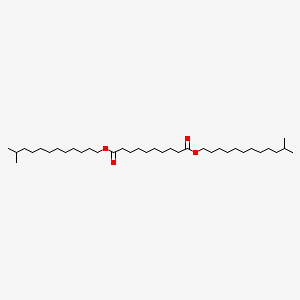
Decanedioic acid, 1,10-diisotridecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanedioic acid, 1,10-diisotridecyl ester is an organic compound belonging to the class of fatty acid esters. It is derived from decanedioic acid, also known as sebacic acid, and isotridecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid, 1,10-diisotridecyl ester typically involves the esterification of decanedioic acid with isotridecyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process and remove water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of decanedioic acid and isotridecyl alcohol into the reactor, along with the acid catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
化学反応の分析
Types of Reactions
Decanedioic acid, 1,10-diisotridecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanedioic acid and isotridecyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanedioic acid and isotridecyl alcohol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
Decanedioic acid, 1,10-diisotridecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release formulations for pharmaceuticals.
Industry: Utilized as a lubricant and additive in the production of high-performance lubricants and greases.
作用機序
The mechanism of action of decanedioic acid, 1,10-diisotridecyl ester primarily involves its interaction with other molecules through ester bonds. In biological systems, it can act as a carrier for hydrophobic drugs, facilitating their transport and release. The ester bonds can be hydrolyzed by enzymes, releasing the active components at the target site. In industrial applications, its lubricating properties are due to the long alkyl chains that reduce friction between surfaces.
類似化合物との比較
Similar Compounds
- Decanedioic acid, didecyl ester
- Decanedioic acid, diethyl ester
- Decanedioic acid, bis(2-ethylhexyl) ester
Uniqueness
Decanedioic acid, 1,10-diisotridecyl ester is unique due to its specific alkyl chain length and branching, which impart distinct physical and chemical properties. Compared to other esters of decanedioic acid, it offers better performance as a plasticizer and lubricant, making it highly valuable in specialized applications.
特性
CAS番号 |
2368255-71-2 |
|---|---|
分子式 |
C36H70O4 |
分子量 |
566.9 g/mol |
IUPAC名 |
bis(11-methyldodecyl) decanedioate |
InChI |
InChI=1S/C36H70O4/c1-33(2)27-21-15-9-5-7-13-19-25-31-39-35(37)29-23-17-11-12-18-24-30-36(38)40-32-26-20-14-8-6-10-16-22-28-34(3)4/h33-34H,5-32H2,1-4H3 |
InChIキー |
ZZGFFMHOBXUFLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


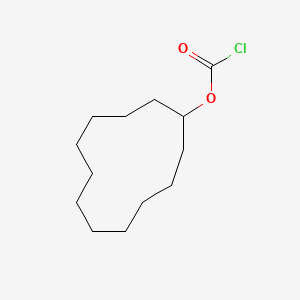

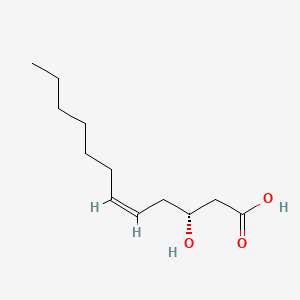
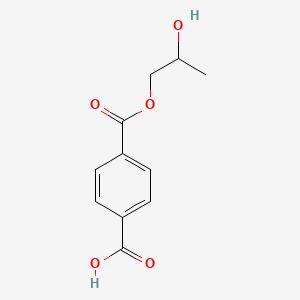
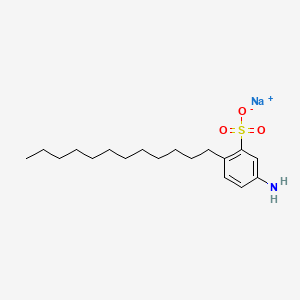
![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
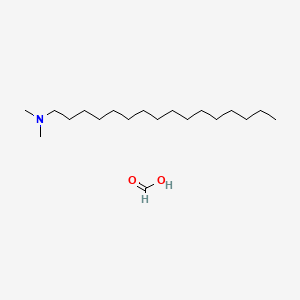
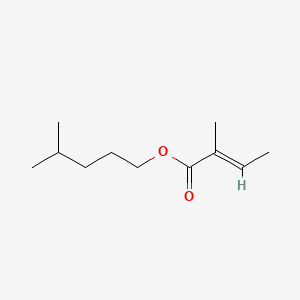
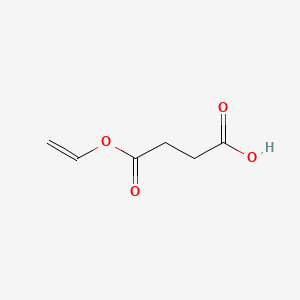
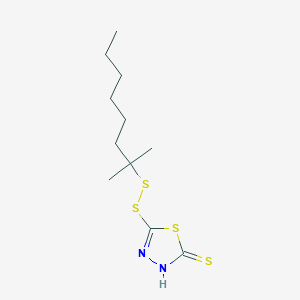

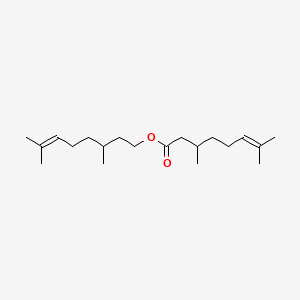

![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
